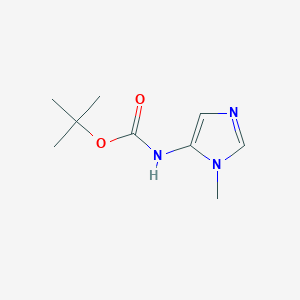

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 1-methyl-1H-imidazol-5-yl group.

Mechanism of Action

Mode of Action

Compounds with similar structures, such as imidazopyrimidines, have been evaluated and used as nonbenzodiazepine gaba receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate typically involves the reaction of 1-methyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (1H-imidazol-2-yl)methylcarbamate

- tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate

- tert-Butyl N-(1-methyl-1H-imidazol-5-yl)carbamate

Uniqueness

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate is characterized by the presence of an imidazole ring linked to a tert-butyl carbamate functional group. Its molecular formula is C11H16N2O2, with a molecular weight of approximately 220.26 g/mol. The imidazole moiety is notable for its role in various biological processes, particularly as an enzyme inhibitor.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 220.26 g/mol |

| Functional Groups | Imidazole, Carbamate |

Anticancer Properties

Research indicates that compounds containing imidazole rings, such as this compound, have potential anticancer properties. The imidazole structure can inhibit various enzymes involved in cancer progression. For instance, studies have shown that similar compounds can inhibit farnesyltransferase (FTase), an enzyme critical for the post-translational modification of Ras proteins, which are often mutated in cancers .

In vitro studies demonstrated that derivatives of imidazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exert similar effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties as well. The presence of the imidazole ring enhances the compound's ability to interact with biological targets, potentially leading to antimicrobial effects. A study indicated that related imidazole compounds exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this class of compounds in treating resistant infections .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The imidazole group can participate in hydrogen bonding and π-π interactions with target enzymes, inhibiting their activity.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Inhibition of Farnesyltransferase

A study focused on the inhibition of FTase by imidazole derivatives showed promising results. The IC50 values for related compounds indicated effective inhibition at low concentrations, suggesting that this compound might have comparable efficacy .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazole compounds against MRSA, this compound was included among tested derivatives. Results indicated a notable minimum inhibitory concentration (MIC), supporting its potential use as an antimicrobial agent .

Properties

IUPAC Name |

tert-butyl N-(3-methylimidazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVFQUSUDBNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.